![molecular formula C11H13FN2 B1518931 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile CAS No. 1018539-78-0](/img/structure/B1518931.png)
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Descripción general
Descripción
“2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is a synthetic compound . It has a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .
Molecular Structure Analysis
The InChI code for “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is 1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” include a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- Cross-Coupling Reactions : A study highlighted the use of a nitrile template for meta-C–H arylation and methylation, demonstrating the utility of such templates in cross-coupling reactions. This approach could potentially apply to derivatives of 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile for synthesizing complex molecules (Wan et al., 2013).
Biochemical Applications
- Fluorescence Probes for Zn2+ Detection : The compound has relevance in the study of fluorescence probes, where derivatives have been used to detect Zn2+ ions in biological systems, indicating its potential in biochemical sensing technologies (Hendrickson et al., 2003).
Antitumor Applications
- Prodrugs of Antitumor Agents : Derivatives of this compound have been developed as prodrugs for antitumor agents, showing potent in vitro and in vivo antitumor properties, highlighting its potential in cancer therapy (Bradshaw et al., 2002).
Diagnostic Applications
- Alzheimer's Disease Imaging : Derivatives of 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile have been utilized in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, demonstrating its potential in diagnostic imaging (Shoghi-Jadid et al., 2002).
Organic Chemistry Research
- Fluorescent Amino Acids : Research on fluorescent amino acids for biological studies indicates the potential use of this compound's derivatives in creating fluorescent markers for studying protein-protein interactions and other biological processes (Cheng et al., 2020).
Organotin Chemistry
- Organotin(IV) Complexes : Studies on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs show the potential application of this compound's derivatives in the development of new chemotherapeutic agents (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASFFCNYLQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



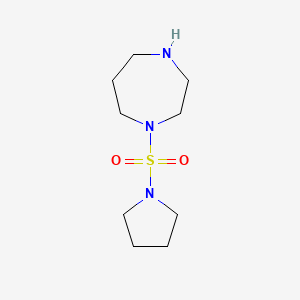
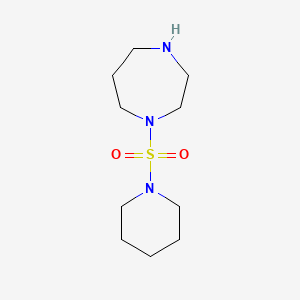
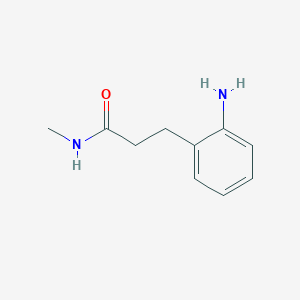

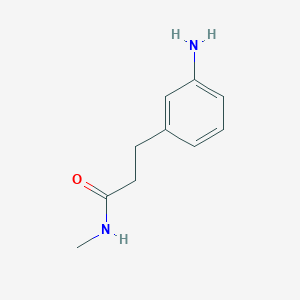



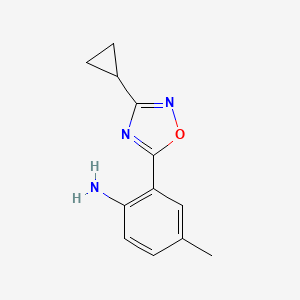



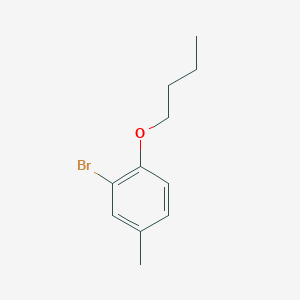
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)